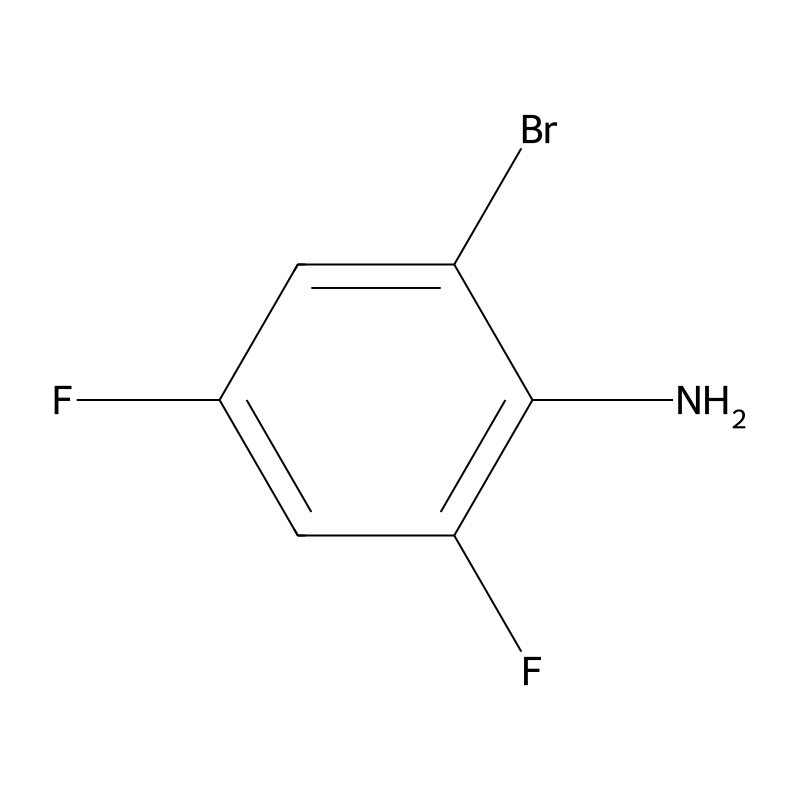

2-Bromo-4,6-Difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Molecules:

- Fluorogenic Derivatizing Reagent: 2-Bromo-4,6-difluoroaniline has been used as a precursor in the synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate. This compound acts as a fluorogenic derivatizing reagent for the detection of aminothiols using high-performance liquid chromatography (HPLC) [].

Building Block for Organic Scaffolds:

- Synthesis of Tolanes and Arylethynes: The presence of the reactive bromine group allows 2-bromo-4,6-difluoroaniline to participate in coupling reactions. Studies have explored its use as a building block for the synthesis of olefin tolanes and 1-(4-amino-3,5-difluoro)-2-(4-butyloxyphenyl)ethyne, which are potential organic scaffolds for further functionalization [].

Precursor for Pharmaceuticals:

2-Bromo-4,6-Difluoroaniline is an organic compound characterized by the molecular formula and a molecular weight of approximately 208.01 g/mol. This compound features a bromine atom at the 2-position and two fluorine atoms at the 4- and 6-positions of the aniline ring, making it a tri-halogenated derivative of aniline. It typically appears as a white to brown powder or crystal and has a melting point in the range of 41-42 °C .

The presence of multiple halogen substituents significantly influences its chemical reactivity, allowing it to serve as a versatile building block in various chemical syntheses, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .

2-Bromo-4,6-difluoroaniline itself likely does not have a specific biological mechanism of action. As mentioned earlier, its value lies in its potential use as a precursor molecule for the synthesis of compounds with targeted biological activities.

- Specific data on the toxicity of 2-Bromo-4,6-difluoroaniline is not available. However, due to the presence of bromine, it is advisable to handle it with care, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Aniline derivatives can be irritating to the skin and eyes, and potentially harmful if inhaled or ingested [].

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles in nucleophilic aromatic substitution reactions. This property is particularly useful for creating more complex molecules.

- Coupling Reactions: The amine group can participate in palladium-catalyzed coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

- Oxidation: The amino group can be oxidized to form amine oxides, which are useful intermediates in synthesizing azo compounds .

While specific biological activities of 2-Bromo-4,6-Difluoroaniline are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, halogenated anilines can demonstrate antimicrobial and anticancer activities. The fluorine substituents may enhance lipophilicity and biological activity due to their electron-withdrawing nature .

Several methods exist for synthesizing 2-Bromo-4,6-Difluoroaniline:

- Halogenation of Aniline Derivatives: Starting from 4,6-difluoroaniline, bromination can be performed using bromine or brominating agents under controlled conditions to achieve selective substitution.

- Nucleophilic Aromatic Substitution: This method involves treating a suitable precursor with a brominating agent in the presence of bases to facilitate the substitution at the desired positions.

- Multi-step Synthesis: More complex syntheses may involve multiple steps that include functional group transformations and rearrangements to introduce the bromine and fluorine substituents sequentially .

2-Bromo-4,6-Difluoroaniline has several applications:

- Building Block in Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing organic semiconductors, including applications in organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties .

- Dyes and Pigments: It can be employed in synthesizing azo dyes and other colorants due to its reactive amine group .

Interaction studies involving 2-Bromo-4,6-Difluoroaniline often focus on its reactivity with other chemical species. For example:

- Reactivity with Nucleophiles: The compound's ability to undergo nucleophilic substitution makes it a candidate for studying reaction kinetics and mechanisms involving nucleophiles.

- Photochemical Properties: Research into its photochemical behavior has indicated potential applications in photo-switching materials and self-assembled structures that respond to light stimuli .

Several compounds share structural similarities with 2-Bromo-4,6-Difluoroaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2,6-difluoroaniline | C₆H₄BrF₂N | Similar structure but different halogen positions |

| 3-Bromo-5-fluoroaniline | C₆H₄BrFN | Contains one bromine and one fluorine |

| 2-Chloro-4,6-difluoroaniline | C₆H₄ClF₂N | Chlorine instead of bromine; similar reactivity |

| 2-Iodo-4,6-difluoroaniline | C₆H₄IF₂N | Iodine substitution; potentially higher reactivity |

The uniqueness of 2-Bromo-4,6-Difluoroaniline lies in its specific combination of bromine and fluorine substituents, which influence its reactivity patterns and applications compared to other halogenated anilines. The presence of both electron-withdrawing groups (fluorines) alongside a larger halogen (bromine) allows for distinctive electronic properties that are advantageous in various synthetic pathways and material applications .

The synthesis of 2-bromo-4,6-difluoroaniline represents an important area of research in organic chemistry due to its utility as a key intermediate in pharmaceutical and agrochemical development [1]. Direct bromination of difluoroaniline precursors constitutes the most straightforward approach to obtaining this compound, typically involving electrophilic aromatic substitution reactions [2]. The primary starting material for this synthesis is 4,6-difluoroaniline, which undergoes regioselective bromination at the 2-position under appropriate reaction conditions [3].

The bromination process generally follows the established mechanism of electrophilic aromatic substitution, wherein the bromine electrophile attacks the electron-rich aromatic ring of the difluoroaniline precursor [2] [4]. This reaction proceeds through the formation of an arenium ion intermediate, followed by deprotonation to restore aromaticity and yield the desired 2-bromo-4,6-difluoroaniline product [2]. The presence of fluorine substituents at the 4 and 6 positions significantly influences the regioselectivity of this reaction, directing bromination predominantly to the 2-position [6].

A standard protocol for the direct bromination involves the reaction of 4,6-difluoroaniline with elemental bromine in an appropriate solvent system [7]. The reaction can be represented as follows:

4,6-difluoroaniline + Br₂ → 2-bromo-4,6-difluoroaniline + HBr [7] [8]

The reaction typically employs a molar ratio of bromine to difluoroaniline of approximately 1:1 to 1.1:1 to ensure complete conversion while minimizing the formation of dibrominated byproducts [8]. Temperature control is crucial during this process, with optimal results generally achieved at temperatures between 0°C and 25°C [7] [9].

Table 1: Reaction Conditions for Direct Bromination of 4,6-Difluoroaniline

| Parameter | Typical Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | -10°C to 30°C | 0-5°C | Higher temperatures decrease selectivity [9] |

| Reaction Time | 15 min to 2 hours | 30-60 min | Extended times lead to over-bromination [10] |

| Bromine Equivalents | 1.0 to 1.2 | 1.05 | Excess bromine increases dibrominated products [8] |

| Concentration | 0.1M to 1.0M | 0.5M | Higher concentrations may reduce selectivity [7] |

An alternative approach involves the use of N-bromosuccinimide (NBS) as a milder brominating agent, which often provides improved selectivity and easier handling compared to elemental bromine [11] [12]. The reaction with NBS typically proceeds in the presence of an appropriate solvent, such as acetic acid or dichloromethane, and may require lower temperatures to maintain selectivity [12].

The direct bromination method offers several advantages, including relatively simple operational procedures, readily available reagents, and generally good yields ranging from 80% to 92% under optimized conditions [7] [13]. However, challenges remain in controlling the regioselectivity completely, particularly when scaling up the reaction for industrial applications [13] [3].

Catalytic Approaches in Aromatic Substitution Reactions

Catalytic approaches have significantly advanced the synthesis of 2-bromo-4,6-difluoroaniline by enhancing reaction efficiency, selectivity, and environmental sustainability [14] [15]. These methods typically employ various catalysts to activate the brominating agent or the aromatic substrate, thereby facilitating the bromination process under milder conditions [14].

Lewis acid catalysts represent one of the most widely utilized catalytic systems for the bromination of difluoroaniline precursors [4] [14]. Common Lewis acids employed include aluminum chloride (AlCl₃), ferric bromide (FeBr₃), and zinc bromide (ZnBr₂), which coordinate with the brominating agent to generate a more electrophilic bromine species [4] [14]. This enhanced electrophilicity promotes the attack on the aromatic ring, even in the presence of deactivating fluorine substituents [14]. The general reaction scheme can be represented as:

4,6-difluoroaniline + Br₂ + Lewis acid catalyst → 2-bromo-4,6-difluoroaniline + HBr [4] [14]

The choice of Lewis acid significantly impacts both the reaction rate and selectivity [14]. For instance, zinc-based catalysts adsorbed on inert supports such as silica or alumina have demonstrated excellent para-selectivity in the bromination of various aromatic compounds, including fluorinated anilines [14]. These supported catalysts typically employ 0.1 to 3.0 millimoles of zinc salt per gram of support material and require activation through heating at temperatures between 150-300°C prior to use [14].

Transition metal catalysts offer another promising approach for the selective bromination of difluoroaniline derivatives [15] [16]. Palladium-based catalysts, in particular, have shown remarkable efficiency in regioselective bromination reactions [16] [17]. The palladium-catalyzed bromination typically proceeds through a directed ortho-metalation pathway, wherein the amino group of the difluoroaniline coordinates with the palladium center, directing the bromination to the adjacent position [16]. This approach is particularly valuable for achieving high regioselectivity in the synthesis of 2-bromo-4,6-difluoroaniline [16] [17].

Recent advances in catalytic bromination include the development of ruthenium-based catalysts for site-selective C-H bromination [15] [18]. Although primarily developed for meta-selective bromination, these catalytic systems demonstrate the potential for precise control over the bromination position in complex aromatic systems [18]. The ruthenium-catalyzed bromination typically employs tetrabutylammonium tribromide as the brominating agent and can be conducted under relatively mild conditions [18].

Table 2: Comparison of Catalytic Systems for the Bromination of Difluoroaniline Precursors

| Catalyst Type | Representative Example | Optimal Conditions | Selectivity | Yield Range |

|---|---|---|---|---|

| Lewis Acids | AlCl₃, FeBr₃ | 0-25°C, 0.5-2 hours | Moderate to High | 75-90% [4] [14] |

| Supported Metal Salts | ZnBr₂/SiO₂ | 10-30°C, 1-3 hours | High | 85-95% [14] |

| Palladium Catalysts | Pd(OAc)₂/Ligand | 20-50°C, 2-6 hours | Very High | 80-92% [16] [17] |

| Ruthenium Catalysts | [Ru(p-cymene)Cl₂]₂ | 25-60°C, 4-12 hours | High | 70-85% [15] [18] |

Organocatalytic approaches have also emerged as environmentally friendly alternatives for the bromination of aromatic compounds [12] [17]. These methods typically employ organic molecules as catalysts, avoiding the use of potentially toxic metal catalysts [12]. For instance, indole derivatives have been utilized as catalysts for bromolactonization reactions in lipophilic solvents, demonstrating the potential for similar applications in the bromination of difluoroaniline precursors [19].

The development of catalytic bromination methods continues to evolve, with increasing emphasis on green chemistry principles, including atom economy, reduced waste generation, and the use of renewable catalysts [19] [15]. These advancements hold promise for more sustainable and efficient synthetic routes to 2-bromo-4,6-difluoroaniline and related compounds [15] [17].

Solvent Effects and Reaction Optimization Strategies

The choice of solvent plays a crucial role in the bromination of difluoroaniline precursors, significantly influencing reaction rates, selectivity, and overall yields [20] [19]. Various solvents have been employed in these reactions, each offering distinct advantages and limitations depending on the specific reaction conditions and brominating agents used [19] [21].

Chlorinated solvents such as dichloromethane and chloroform have traditionally been widely utilized for bromination reactions due to their ability to dissolve both the organic substrates and brominating agents [19] [14]. These solvents provide a suitable medium for the reaction between difluoroaniline and bromine or N-bromosuccinimide, facilitating efficient mixing and heat transfer [14]. However, environmental concerns associated with chlorinated solvents have prompted the exploration of greener alternatives [19] [21].

Acetic acid represents another commonly employed solvent for the bromination of aromatic amines, including difluoroaniline derivatives [7] [10]. The acidic medium helps to prevent the formation of bromide salts with the amino group, which could otherwise remain in solution and reduce yields [8]. A typical procedure involves dissolving the difluoroaniline precursor in acetic acid, followed by the dropwise addition of bromine at controlled temperatures [7] [10].

Water has emerged as an environmentally benign alternative for certain bromination reactions [8] [21]. Surprisingly, contrary to traditional expectations, the bromination of substituted anilines can be effectively conducted in water without acid being present, with the desired brominated product precipitating for easy isolation [8]. This approach eliminates the need for organic solvent disposal and can achieve yields exceeding 90% [8].

Table 3: Solvent Effects on the Bromination of Difluoroaniline Precursors

| Solvent | Advantages | Limitations | Optimal Temperature Range | Typical Yields |

|---|---|---|---|---|

| Dichloromethane | Good solubility, controlled reaction | Environmental concerns | -10°C to 25°C | 85-92% [19] [14] |

| Acetic Acid | Prevents salt formation, good yields | Corrosive, waste issues | 0°C to 30°C | 80-90% [7] [10] |

| Water | Environmentally friendly, easy product isolation | Limited substrate solubility | 10°C to 50°C | 75-95% [8] [21] |

| Hexane/Heptane | Green solvents, easy purification | Requires phase transfer catalysts | 15°C to 40°C | 70-85% [19] [14] |

Temperature control represents a critical parameter in optimizing bromination reactions [10] [9]. Lower reaction temperatures, typically between 0°C and 10°C, generally favor increased selectivity for monobromination at the desired position, albeit at the cost of slower reaction rates [9]. Conversely, higher temperatures accelerate the reaction but may lead to decreased selectivity and increased formation of dibrominated byproducts [9]. The optimal temperature range for the bromination of difluoroaniline precursors typically falls between 0°C and 25°C, depending on the specific reaction conditions and brominating agents employed [10] [9].

Reaction time optimization is equally important for maximizing yields while minimizing side reactions [10] [12]. Studies on the bromination of aromatic compounds have demonstrated that reaction times can be significantly reduced through proper optimization of other parameters, such as catalyst loading and reagent concentrations [10]. For instance, the bromination of vanillin could be optimized to achieve high yields and product purity within just 15-25 minutes under appropriate conditions, suggesting similar optimization potential for difluoroaniline bromination [10].

The concentration of reactants also significantly impacts reaction outcomes [8] [12]. Higher concentrations may lead to faster reactions but can compromise selectivity, while more dilute conditions often provide better control over the bromination process [8]. Typically, a concentration range of 0.2M to 0.5M for the difluoroaniline substrate represents a good balance between reaction rate and selectivity [8] [12].

Addition rate control, particularly for the brominating agent, represents another crucial optimization strategy [12] [9]. Slow, dropwise addition of bromine or N-bromosuccinimide to the difluoroaniline solution helps maintain a low concentration of the brominating agent throughout the reaction, thereby favoring monobromination over multiple substitutions [12]. This approach is especially important when targeting 2-bromo-4,6-difluoroaniline specifically, rather than dibrominated derivatives [12] [9].

Purification Techniques and Yield Maximization

The purification of 2-bromo-4,6-difluoroaniline following synthesis represents a critical step in obtaining high-purity material suitable for subsequent applications in pharmaceutical and agrochemical development [1] [11]. Various purification techniques have been developed and optimized to address the specific challenges associated with brominated fluoroaniline derivatives [8] [13].

Crystallization serves as one of the most commonly employed purification methods for 2-bromo-4,6-difluoroaniline [7] [13]. The compound typically forms white crystalline solids that can be recrystallized from appropriate solvent systems to remove impurities [13]. Common recrystallization solvents include petroleum ether, ethanol-water mixtures, and dichloromethane-hexane combinations [7] [13]. The crystallization process can be optimized by controlling cooling rates and employing seeding techniques to promote the formation of high-quality crystals [13].

Extraction techniques play an important role in the initial purification stages, particularly for removing inorganic byproducts such as hydrogen bromide and catalyst residues [7] [8]. Following the bromination reaction, the crude mixture is typically treated with an aqueous solution of sodium carbonate or sodium bicarbonate to neutralize acidic components [7]. The organic product is then extracted with an appropriate solvent such as dichloromethane, dried over a drying agent like magnesium sulfate, and concentrated for further purification [7] [8].

Column chromatography offers a powerful method for achieving high-purity 2-bromo-4,6-difluoroaniline, particularly when dealing with complex mixtures containing closely related impurities [11] [13]. Silica gel chromatography using petroleum ether/dichloromethane mixtures (typically in ratios from 5:1 to 1:1) has proven effective for separating the target compound from potential byproducts such as dibrominated derivatives or unreacted starting materials [11]. This technique is especially valuable for laboratory-scale preparations where high purity is essential [11] [13].

Table 4: Purification Methods for 2-Bromo-4,6-Difluoroaniline

| Purification Method | Suitable Conditions | Advantages | Limitations | Typical Recovery |

|---|---|---|---|---|

| Crystallization | Petroleum ether or ethanol-water | Simple, scalable | Limited for similar impurities | 85-95% [7] [13] |

| Extraction | Dichloromethane/aqueous base | Removes inorganic impurities | Multiple steps required | 90-98% [7] [8] |

| Column Chromatography | Silica gel, PE/DCM (5:1 to 1:1) | High purity achievable | Labor-intensive, less scalable | 80-90% [11] [13] |

| Distillation | Vacuum distillation, 120-140°C (0.5-1 mmHg) | Effective for volatile impurities | Thermal decomposition risk | 75-85% [8] [13] |

Yield maximization strategies have been extensively investigated to improve the overall efficiency of 2-bromo-4,6-difluoroaniline synthesis [8] [13]. One key approach involves the recycling of bromine from reaction byproducts [8]. The hydrogen bromide formed during the bromination reaction can be oxidized back to elemental bromine using oxidizing agents such as chlorine gas or sodium chlorate [8]. This recycled bromine can then be reused in subsequent bromination reactions, significantly improving atom economy and reducing waste [8].

Optimization of reaction stoichiometry represents another important strategy for yield maximization [8] [12]. Using precisely controlled amounts of brominating agents (typically 1.0 to 1.1 equivalents per equivalent of difluoroaniline) helps minimize over-bromination while ensuring complete conversion of the starting material [8]. Similarly, careful control of catalyst loading in catalytic bromination approaches can significantly impact yields, with optimal catalyst concentrations typically ranging from 1-5 mol% depending on the specific catalytic system employed [12] [14].

Process integration strategies have also been developed to maximize overall yields [13] [3]. For instance, one-pot procedures combining bromination with subsequent transformations can eliminate intermediate purification steps and reduce material losses [13]. Additionally, continuous flow processes have been explored for industrial-scale production, offering advantages in terms of heat transfer, mixing efficiency, and process control, ultimately leading to improved yields and product consistency [13] [3].

The optimization of work-up procedures significantly contributes to yield maximization [8] [13]. For water-insoluble brominated products like 2-bromo-4,6-difluoroaniline, filtration techniques can be employed to collect the precipitated product efficiently [8]. Washing the filter cake with appropriate solvents until neutrality is achieved, followed by drying under controlled conditions, helps maximize the recovery of the final product [8] [13].

XLogP3

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard